Cyanomethanimidoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethanimidoyl fluoride is an organofluorine compound characterized by the presence of both a cyano group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethanimidoyl fluoride typically involves the reaction of cyanogen fluoride with methanimine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NCF+CH2NH→NCCH2NHF
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyanomethanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler fluorinated compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated nitriles, while reduction can produce fluorinated amines.
Wissenschaftliche Forschungsanwendungen
Cyanomethanimidoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific fluorinated properties, such as increased resistance to chemical degradation.
Wirkmechanismus
The mechanism by which cyanomethanimidoyl fluoride exerts its effects involves interactions with various molecular targets. The fluorine atom’s high electronegativity influences the compound’s reactivity and stability. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The cyano group also plays a role in the compound’s reactivity, contributing to its overall chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Cyanomethanimidoyl fluoride can be compared with other similar compounds, such as:
Fluoromethanimidoyl fluoride: Similar in structure but with different reactivity due to the absence of the cyano group.
Cyanomethanimidoyl chloride: The chlorine atom provides different chemical properties compared to fluorine.
Methanimidoyl fluoride: Lacks the cyano group, resulting in different applications and reactivity.
Uniqueness: this compound’s combination of a cyano group and a fluorine atom makes it unique, providing distinct chemical properties and reactivity patterns that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
107847-87-0 |
---|---|
Molekularformel |
C2HFN2 |
Molekulargewicht |
72.04 g/mol |
IUPAC-Name |
cyanomethanimidoyl fluoride |
InChI |
InChI=1S/C2HFN2/c3-2(5)1-4/h5H |
InChI-Schlüssel |
MWUKGRIHCRHEEE-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.